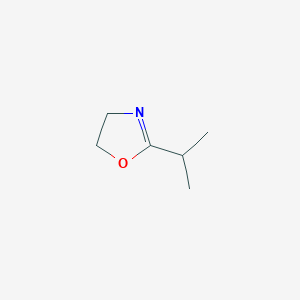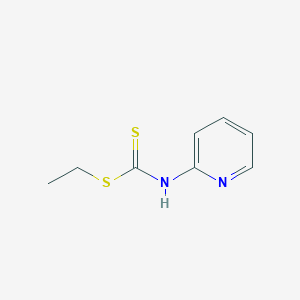
Methylamine, N-(1-butylpentylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine, N-(1-butylpentylidene)-, also known as N-butylpentylidene imine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methylamine, N-(1-butylpentylidene)-lidene imine is not fully understood. However, it has been reported to have a high electron affinity, which makes it a potential candidate for use in organic electronics. It has also been reported to form stable complexes with metal ions, which could be useful in catalysis and material science.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methylamine, N-(1-butylpentylidene)-lidene imine. However, it has been reported to be non-toxic and non-carcinogenic, making it a potential candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methylamine, N-(1-butylpentylidene)-lidene imine is its high purity and good yields, which make it suitable for use in various lab experiments. However, its limited solubility in common solvents could be a limitation for some experiments.
Orientations Futures
There are several future directions for research on Methylamine, N-(1-butylpentylidene)-lidene imine. One potential area of research is the synthesis of new derivatives of this compound with improved properties for use in various applications. Another potential area of research is the investigation of its potential use as a fluorescent probe in biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Methylamine, N-(1-butylpentylidene)-lidene imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in various applications.
Méthodes De Synthèse
The synthesis of Methylamine, N-(1-butylpentylidene)-lidene imine involves the reaction of butylpentylamine with formaldehyde. The resulting product is then subjected to a condensation reaction with acetaldehyde to produce the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
Methylamine, N-(1-butylpentylidene)-lidene imine has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
10599-81-2 |
|---|---|
Nom du produit |
Methylamine, N-(1-butylpentylidene)- |
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
N-methylnonan-5-imine |
InChI |
InChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
Clé InChI |
NYBJOLCTDQUIPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CCCC |
SMILES canonique |
CCCCC(=NC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




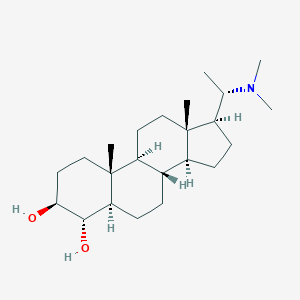
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

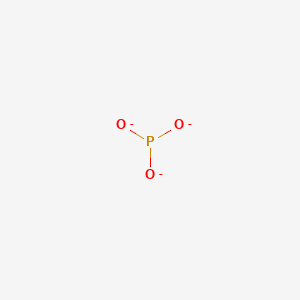
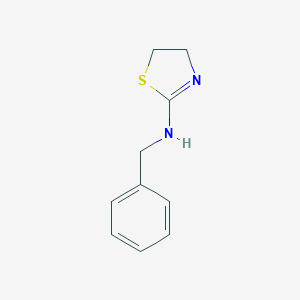
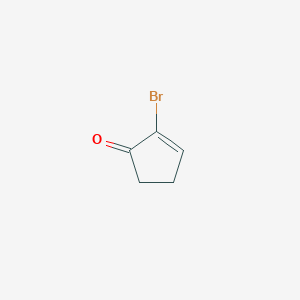

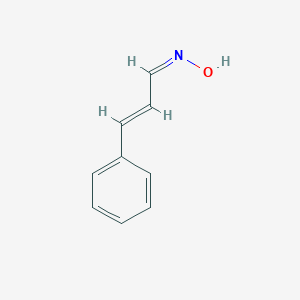

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
